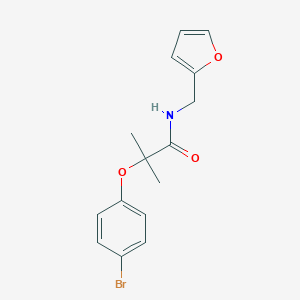![molecular formula C23H16FN3O2 B243733 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243733.png)
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.
作用机制
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell proliferation and survival. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to be highly selective for CK2, with minimal cross-reactivity with other kinases.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide inhibits cell proliferation and induces apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several advantages for lab experiments, such as its high potency and selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. It also has good solubility in aqueous and organic solvents, which makes it easy to handle in lab experiments. However, 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, including its interaction with other proteins and signaling pathways. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, which would facilitate its use in lab experiments and drug development.
合成方法
The synthesis of 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 2-fluoro-4-nitrobenzoic acid, which is reacted with 2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of reactions that involve the introduction of a cyano group and the conversion of the nitro group to an amide. The final product is obtained after purification by column chromatography.
科学研究应用
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been shown to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, making it a promising target for cancer therapy. 4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to have anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C23H16FN3O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-cyano-2-fluoro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H16FN3O2/c1-13-3-8-19-21(9-13)29-23(27-19)16-6-4-14(2)20(11-16)26-22(28)17-7-5-15(12-25)10-18(17)24/h3-11H,1-2H3,(H,26,28) |
InChI 键 |
MYIJBBPQAKTTHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C=C(C=C4)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)